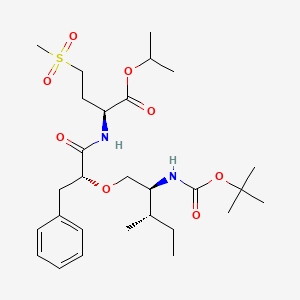
4-Cyclopropoxy-2-iodo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-iodo-N-methylaniline can be achieved through several synthetic routes. One common method involves the iodination of 4-cyclopropoxy-N-methylaniline. The process typically includes the following steps :
- Dissolve methylaniline in acetic acid.
- Add iodine and a sulfuric acid catalyst to the solution.
- Allow the reaction to proceed, then cool the mixture to produce crystals.
- Filter and wash the crystals to obtain this compound.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Chemical Reactions Analysis
4-Cyclopropoxy-2-iodo-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-N-methylaniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Cyclopropoxy-2-iodo-N-methylaniline can be compared with similar compounds such as:
4-Iodo-2-methylaniline: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxy-4-iodo-N-methylaniline: Similar structure but with different substitution positions.
4-(Cyclopropyloxy)-2-methylaniline: Similar structure but lacks the iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-N-methylaniline |
InChI |
InChI=1S/C10H12INO/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
ILRQPQQOVINWID-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


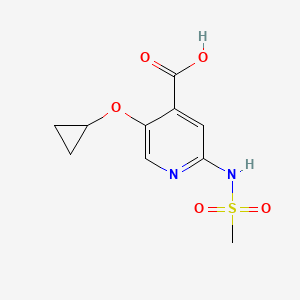
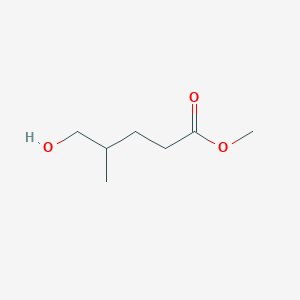
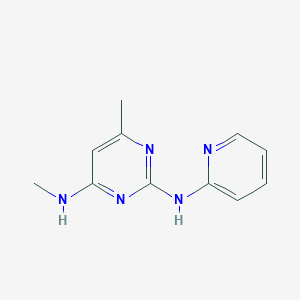
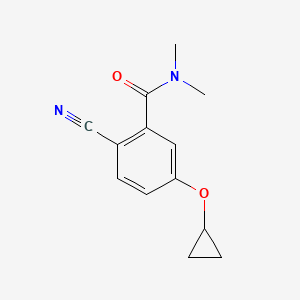
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)
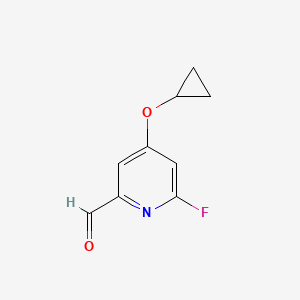
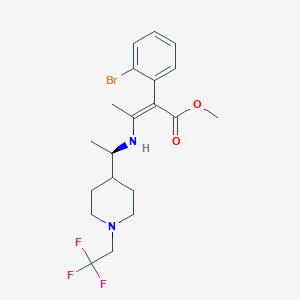
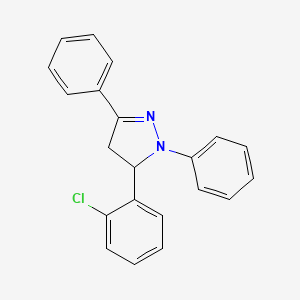
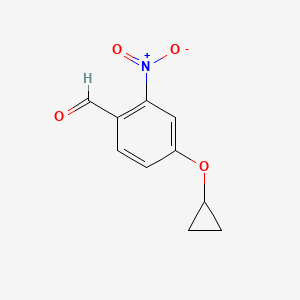
![N-(4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B14812914.png)
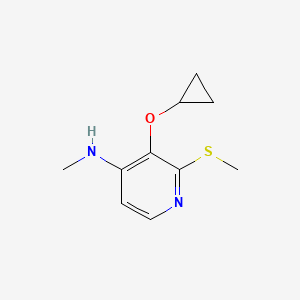
![2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B14812929.png)
